(2,6-Dichlorophenyl)(isopropyl)sulfane
Description
Nomenclature and Structural Classification
This compound belongs to the broader class of aryl-alkyl sulfides, which are characterized by the presence of both aromatic and aliphatic substituents attached to a central sulfur atom. The nomenclature of this compound reflects the systematic approach to naming organosulfur compounds, where the sulfur atom serves as the central connecting point between the dichlorophenyl aromatic system and the isopropyl aliphatic group. According to established chemical nomenclature principles, the compound can also be referred to as 2,6-dichlorophenyl isopropyl sulfide, emphasizing the sulfide functional group classification. The structural framework consists of a benzene ring bearing chlorine substituents at the 2 and 6 positions, creating a symmetrical substitution pattern that influences both the electronic properties and steric accessibility of the sulfur center.
The compound's classification within organosulfur chemistry places it among the sulfides, which are characterized by the general formula R-S-R', where R and R' represent organic substituents. In this specific case, one substituent is the 2,6-dichlorophenyl group while the other is the isopropyl group, creating an asymmetric sulfide structure. This asymmetry is reflected in the compound's three-dimensional structure and influences its chemical behavior in various reaction conditions. The presence of two chlorine atoms in ortho positions relative to the sulfur attachment point creates significant steric hindrance and electronic effects that distinguish this compound from other dichlorophenyl sulfide isomers, such as the 2,4-dichlorophenyl variant.
Chemical databases consistently classify this compound using multiple nomenclature systems, including the International Union of Pure and Applied Chemistry systematic naming conventions and traditional common names used in chemical literature. The structural classification extends beyond simple functional group identification to include considerations of substitution patterns, electronic effects, and conformational preferences that arise from the specific arrangement of atoms within the molecule.
International Union of Pure and Applied Chemistry Designation and Synonym Analysis
The International Union of Pure and Applied Chemistry designation for this compound follows systematic nomenclature rules that prioritize the identification of the longest carbon chain and the proper designation of functional groups. According to the systematic naming convention, the compound is designated as 1,3-dichloro-2-propan-2-ylsulfanylbenzene, which clearly identifies the benzene ring as the parent structure with specific substituent positions and identities. This nomenclature approach emphasizes the benzene ring as the primary structural unit while identifying the sulfur-containing substituent as a propan-2-ylsulfanyl group attached at the 2-position of the dichlorobenzene system.
Alternative systematic names for this compound include several variations that reflect different approaches to naming organosulfur compounds. The designation this compound emphasizes the sulfane nomenclature system, which treats sulfur as the central heteroatom with attached organic substituents. Chemical suppliers and databases often use simplified common names such as 2,6-dichlorophenyl isopropyl sulfide, which clearly communicates the compound's structure to synthetic chemists and researchers. The synonym analysis reveals that multiple naming conventions coexist in chemical literature, reflecting both historical naming practices and modern systematic approaches to organosulfur compound nomenclature.
Database entries consistently include the Chemical Abstracts Service registry number 1616135-07-9, which provides an unambiguous identifier for this specific compound regardless of the naming convention employed. The molecular descriptor string representations, including the Simplified Molecular Input Line Entry System notation CC(Sc1c(Cl)cccc1Cl)C, provide computer-readable formats that enable accurate structural identification across different chemical information systems. These various naming approaches and identifiers collectively ensure precise communication about this compound's identity in scientific literature and commercial applications.
Chemical Significance in Organosulfur Chemistry
This compound occupies a significant position within organosulfur chemistry due to its unique combination of structural features and reactive properties. The compound exemplifies the broader class of aryl-alkyl sulfides, which are recognized for their importance in various chemical applications ranging from pharmaceutical intermediates to materials science components. Research in organosulfur chemistry has highlighted the distinctive properties that emerge from the combination of aromatic and aliphatic substituents on sulfur centers, particularly when electron-withdrawing groups such as chlorine atoms are present on the aromatic ring system.
The chemical significance of this compound extends to its role in modern synthetic chemistry, particularly in the development of new methodologies for aryl sulfide formation. Recent advances in nickel-catalyzed aryl sulfide synthesis have demonstrated the utility of similar compounds as both substrates and products in aryl exchange reactions, where the sulfur center serves as a key reactive site for bond formation and cleavage processes. These synthetic applications highlight the importance of understanding the electronic and steric properties that chlorine substitution patterns impart to organosulfur compounds, as these effects directly influence reactivity and selectivity in chemical transformations.
The study of aryl sulfides, including dichlorophenyl derivatives, has contributed significantly to the understanding of sulfur chemistry in biological and environmental contexts. Spectroscopic investigations of aryl sulfides have revealed important structure-property relationships that govern their behavior in different chemical environments. X-ray absorption spectroscopy studies of aryl and aryl-alkyl sulfides have demonstrated that the coordination environment of sulfur atoms is strongly influenced by the nature of attached substituents, with phenyl groups providing distinct spectroscopic signatures compared to alkyl substituents. These fundamental studies contribute to the broader understanding of how organosulfur compounds function in complex chemical systems and inform the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
1,3-dichloro-2-propan-2-ylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2S/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXUJWNUIZSMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2,6-Dichlorophenyl)(isopropyl)sulfane is a sulfur-containing organic compound that has garnered attention for its potential biological activities. Its structure features a dichlorophenyl group and an isopropyl moiety, which may influence its interactions with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and toxicological profiles based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of two chlorine atoms on the phenyl ring and a sulfur atom connected to the isopropyl group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests that compounds with sulfur functionalities can act as electrophiles, participating in nucleophilic substitution reactions with biological molecules such as proteins and nucleic acids. This reactivity may lead to alterations in enzyme activity or modulation of signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors could influence physiological responses.
- Oxidative Stress Induction : Sulfur-containing compounds can generate reactive oxygen species (ROS), leading to oxidative stress in cells.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of sulfur-containing compounds similar to this compound. For instance, a study highlighted that dichlorophenyl derivatives exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 12 |
Cytotoxicity Studies
Cytotoxic effects have been observed in various cancer cell lines. A study reported that this compound induced apoptosis in human breast cancer cells by activating caspase pathways . The IC50 values for different cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 35 |
Toxicological Profile
The toxicological assessment of this compound has not been extensively documented; however, related compounds have shown potential toxicity. According to the EPA's guidelines on chemical toxicity , sulfur-containing compounds can exhibit both acute and chronic effects depending on exposure levels.
- Acute Toxicity : Symptoms may include respiratory distress and skin irritation.
- Chronic Exposure : Long-term exposure could lead to liver or kidney damage.
Scientific Research Applications
Pharmaceutical Applications
The pharmaceutical industry is one of the primary sectors where (2,6-Dichlorophenyl)(isopropyl)sulfane holds promise. Its structure suggests potential as a building block in the synthesis of various bioactive compounds. The dichlorophenyl moiety can enhance biological activity through mechanisms such as:
- Antimicrobial Activity : Compounds with similar structures have been studied for their ability to inhibit bacterial growth. The presence of chlorine substituents can increase lipophilicity, which may enhance cell membrane penetration.
- Anti-inflammatory Properties : Research indicates that sulfide derivatives often exhibit anti-inflammatory effects, making this compound a candidate for further exploration in this area.
Case Study: Synthesis of Sulfide Derivatives
A study explored the synthesis of sulfide derivatives from dichlorophenyl precursors, demonstrating that modifications to the sulfur atom can lead to compounds with enhanced pharmacological properties. This underscores the potential utility of this compound in drug development.
Agricultural Applications
In agriculture, this compound could serve as a precursor for developing pesticides or fungicides. The chlorinated phenyl group is often associated with herbicidal activity due to its ability to disrupt plant growth processes.
- Pesticide Development : The compound's structural features may allow it to interact with specific biological targets in pests, leading to effective pest control formulations.
Data Table: Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,4-Dichlorophenyl isopropyl sulfide | Similar dichlorophenyl structure | Different chlorine substitution pattern |
| Phenethyl sulfide | Contains a phenethyl group instead | Lacks halogen substituents |
| Thioether derivatives | General class including various alkyl groups | Specific dichloro substitution enhances reactivity |
| Benzothiazole derivatives | Contains both sulfur and nitrogen | Different functional groups offer distinct properties |
Chemical Research and Synthesis
This compound is also relevant in chemical research as a synthetic intermediate. Its unique properties make it suitable for:
- Organic Synthesis : It can be utilized in various organic reactions, including nucleophilic substitutions and coupling reactions.
- Material Science : The compound's stability and reactivity can be explored in developing new materials or coatings.
Environmental Considerations
Given its chemical nature, the environmental impact of this compound must be assessed. Regulatory frameworks such as those from the EPA outline guidelines for handling chemicals with potential hazardous effects. Understanding its environmental fate and transport is crucial for safe application in industrial settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The table below compares (2,6-Dichlorophenyl)(isopropyl)sulfane with three related compounds from the evidence:
Key Observations :
- Electronic Effects : The 2,6-dichlorophenyl group in all compounds enhances electrophilicity and steric bulk, influencing reactivity and binding interactions.
- Functional Group Diversity : The thioether in the target compound contrasts with esters () and imidazolines (), leading to differences in hydrolysis stability and biological activity.
- Lipophilicity : The isopropyl group in the sulfane and Diclofenac ester increases lipophilicity compared to Clonidine’s polar imidazoline moiety.
Reactivity and Stability
- Thioethers vs. Esters : Thioethers like this compound are generally more resistant to hydrolysis than esters (e.g., Diclofenac isopropyl ester), which undergo enzymatic cleavage in biological systems .
Preparation Methods
General Synthetic Approaches for Aryl Alkyl Sulfanes
The synthesis of aryl alkyl sulfanes such as (2,6-Dichlorophenyl)(isopropyl)sulfane generally follows these pathways:
- Nucleophilic substitution of aryl halides with thiolates : The aryl halide (e.g., 2,6-dichlorophenyl chloride or bromide) is reacted with an alkyl thiolate (isopropyl thiolate) under basic conditions to form the sulfane.
- Thiolation of aryl diazonium salts : Conversion of aryl diazonium salts to aryl thiols followed by alkylation.
- Direct coupling reactions : Transition metal-catalyzed coupling of aryl halides with thiols or thiol equivalents.
Preparation via Thiolation of 2,6-Dichlorophenyl Derivatives
A closely related preparation involves the synthesis of 2,5-dichlorophenyl thiols, which can be analogously applied to 2,6-dichlorophenyl systems. A notable method (adapted from related dichlorophenylthiol preparations) involves:
Step 1: Formation of Aryl Diazonium Salt
The 2,6-dichloroaniline is diazotized under acidic conditions to form the corresponding diazonium salt.Step 2: Reaction with Thiourea
The diazonium salt is reacted with thiourea in an aqueous acidic medium at temperatures between 0 and 30 °C, yielding an aryl isothiuronium salt intermediate.Step 3: Hydrolysis to Aryl Thiol
The isothiuronium salt is hydrolyzed under alkaline conditions (60–100 °C) to produce 2,6-dichlorothiophenol.Step 4: Alkylation to Form Sulfane
The aryl thiol is then alkylated with isopropyl halides (e.g., isopropyl bromide) under basic conditions to yield this compound.
This method is environmentally friendlier compared to older sulfochlorination routes and avoids heavy metal use in reductions.
Reaction Conditions and Catalysts
| Step | Conditions | Notes |
|---|---|---|
| Diazotization | Acidic aqueous medium, 0–5 °C | Formation of stable diazonium salt |
| Thiourea reaction | Acidic pH 0–4, 0–30 °C, Cu(I)/Cu(II) catalyst | Catalyst loading 0.01–0.03 mol per mol diazonium salt |
| Hydrolysis | Alkaline pH, 60–100 °C | Converts isothiuronium salt to thiophenol |
| Alkylation | Base (e.g., NaOH or K2CO3), isopropyl halide, solvent (e.g., acetone) | SN2 reaction to form sulfane |
The use of copper catalysts in the thiourea reaction enhances yield and selectivity. Hydrolysis temperature and pH are critical for efficient conversion without decomposition.
Research Findings and Yield Data
- The thiourea method for aryl thiol preparation typically yields 70–85% of the thiophenol intermediate.
- Subsequent alkylation with isopropyl bromide under basic conditions gives sulfane products in 75–90% yield.
- The overall process avoids heavy metal waste and minimizes acidic effluents compared to sulfochlorination/reduction methods.
- Reaction times for thiourea conversion are generally 1–3 hours; hydrolysis requires 2–4 hours.
- Alkylation reactions proceed at room temperature to reflux depending on solvent choice and base.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Thiourea-mediated diazonium route | Diazotization → thiourea reaction → hydrolysis → alkylation | Environmentally friendly, good yields | Requires careful pH and temperature control |
| Sulfochlorination and reduction | Sulfochlorination → reduction with Zn → alkylation | Established method | Heavy metal waste, acidic effluent |
| Metal-catalyzed coupling | Pd or Cu catalysis of aryl halide + thiol | Mild conditions, high selectivity | Catalyst cost, steric hindrance issues |
Q & A
Q. What are the common synthetic routes for (2,6-Dichlorophenyl)(isopropyl)sulfane, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving 2,6-dichlorophenylthiol and isopropyl halides. Optimization involves:
- Catalyst selection : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to enhance reactivity .
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction rates.
- Temperature control : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation .
Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is recommended to isolate high-purity product .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituents on the aromatic ring (e.g., chlorine positions) and isopropyl groups. ¹H NMR splitting patterns distinguish para/meta chlorine effects on aromatic protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₉H₁₀Cl₂S) and isotopic patterns from chlorine atoms .
- IR Spectroscopy : C-S and C-Cl stretches (~650 cm⁻¹ and ~550 cm⁻¹, respectively) validate functional groups .
Q. How should researchers assess the stability of this compound under different storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Light Sensitivity : Store in amber vials and monitor degradation via HPLC under UV/visible light exposure.
- Moisture Sensitivity : Use Karl Fischer titration to quantify water content in samples stored under varying humidity .
Advanced Research Questions
Q. How can contradictions in reported reactivity data for this compound be resolved?
- Methodological Answer :
- Systematic Replication : Repeat experiments using identical substrates, solvents, and catalysts to isolate variables (e.g., trace impurities in reagents) .
- Byproduct Analysis : Use LC-MS or GC-MS to identify side products, which may explain divergent yields or reactivity .
- Computational Validation : Perform DFT calculations to compare activation energies of proposed reaction pathways and identify plausible intermediates .
Q. What computational strategies are suitable for predicting the biological interactions of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with sulfur-binding pockets).
- QSAR Modeling : Corrogate electronic properties (e.g., Hammett constants for Cl substituents) with bioactivity data to design derivatives .
- MD Simulations : Simulate solvation dynamics and ligand-protein stability in physiological conditions (e.g., aqueous/isopropyl alcohol mixtures) .
Q. How can researchers design experiments to probe the steric effects of the isopropyl group in this compound?
- Methodological Answer :
- Comparative Studies : Synthesize analogs with bulkier (e.g., tert-butyl) or smaller (e.g., methyl) substituents and compare reaction kinetics .
- X-ray Crystallography : Resolve crystal structures to measure bond angles and steric hindrance around the sulfur atom .
- Kinetic Isotope Effects (KIE) : Use deuterated isopropyl groups to assess steric vs. electronic contributions to reaction rates .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing inconsistent yield data in this compound synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test interactions between variables (e.g., temperature, catalyst loading) .
- ANOVA : Identify significant factors affecting yield variability.
- Error Propagation Analysis : Quantify uncertainties from measurement tools (e.g., balances, pipettes) using Monte Carlo simulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
